N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16530733
InChI: InChI=1S/C14H13BrN2O2/c15-8-10-16-13(18)12-7-4-9-17-14(12)19-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18)
SMILES:
Molecular Formula: C14H13BrN2O2
Molecular Weight: 321.17 g/mol

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide

CAS No.:

Cat. No.: VC16530733

Molecular Formula: C14H13BrN2O2

Molecular Weight: 321.17 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide -

Specification

Molecular Formula C14H13BrN2O2
Molecular Weight 321.17 g/mol
IUPAC Name N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide
Standard InChI InChI=1S/C14H13BrN2O2/c15-8-10-16-13(18)12-7-4-9-17-14(12)19-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18)
Standard InChI Key RLUOMMCRYJRHBR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCBr

Introduction

Synthesis

The synthesis of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide typically involves multi-step organic reactions:

  • Starting Materials:

    • Pyridine derivatives with a carboxylic acid or ester group at position 3.

    • Phenol derivatives for phenoxy substitution.

    • Bromoethylamine or similar alkylating agents.

  • Reaction Steps:

    • Step 1: Esterification or amidation of the pyridine carboxylic acid to introduce the amide group.

    • Step 2: Substitution reaction with phenol to attach the phenoxy group at position 2.

    • Step 3: Alkylation of the amide nitrogen using bromoethyl reagents to form the final compound.

  • Purification:

    • Techniques such as recrystallization, column chromatography, or HPLC are used to isolate the pure compound.

Applications in Medicinal Chemistry

N-(2-Bromoethyl)-2-phenoxypyridine-3-carboxamide exhibits structural features that make it a promising scaffold for drug discovery:

  • Potential Bioactivity:

    • The bromoethyl chain can act as an electrophilic site, enabling interactions with biological targets.

    • The phenoxy and pyridine groups provide hydrophobic and aromatic interactions critical for binding to enzymes or receptors.

  • Pharmacological Applications:

    • May serve as a precursor for anticancer agents due to its ability to form covalent bonds with nucleophilic residues in proteins.

    • Could be explored for antimicrobial activity given the presence of halogenated groups.

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